

An In-depth Technical Guide to 2-Amino-1-phenylethyl Benzoate

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Compound of Interest

Compound Name: 2-Amino-1-phenylethyl benzoate

CAS No.: 67031-54-3

Cat. No.: B1605256

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-phenylethyl benzoate, a molecule of interest in medicinal chemistry and synthetic research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, addressing the causality behind synthetic strategies and potential applications.

Core Compound Identification

The molecule at the center of this guide is identified by the following nomenclature and registry number:

Identifier	Value	Source
IUPAC Name	2-Amino-1-phenylethyl benzoate	Inferred from structure
CAS Number	67031-54-3	[1][2][3]
Molecular Formula	C ₁₅ H ₁₅ NO ₂	[1]
Molecular Weight	241.29 g/mol	[1]

The structure consists of a 2-amino-1-phenylethanol backbone esterified at the hydroxyl group with benzoic acid. This structural motif, containing a chiral center and both a primary amine and an ester functional group, makes it a compelling scaffold for investigation in drug discovery.

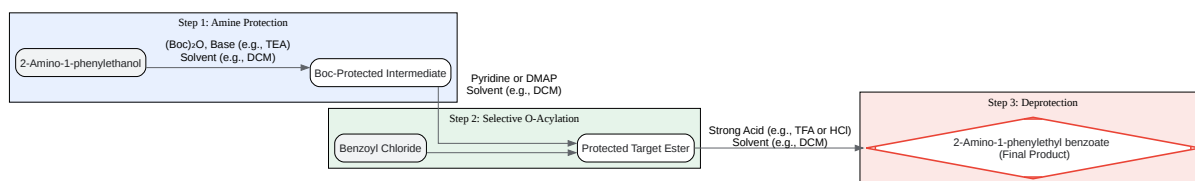
Synthesis and Mechanistic Rationale

Direct synthesis of 2-Amino-1-phenylethyl benzoate is not extensively documented in readily available literature. The primary challenge lies in the chemoselective functionalization of the hydroxyl group in the presence of a nucleophilic primary amine within the precursor, 2-amino-1-phenylethanol. A direct esterification or acylation would likely result in a mixture of O-acylated and N-acylated products.

Therefore, a robust and logical synthetic strategy necessitates a protection-acylation-deprotection sequence. This approach ensures regioselective synthesis of the desired ester, a hallmark of a self-validating and trustworthy protocol.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process designed for high selectivity and yield.



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Caption: Proposed Synthetic Pathway for 2-Amino-1-phenylethyl benzoate.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

- **Rationale:** The primary amine of 2-amino-1-phenylethanol is more nucleophilic than the secondary alcohol. To prevent N-acylation in the subsequent step, the amine is temporarily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the basic conditions required for esterification and can be cleanly removed under acidic conditions.
- **Procedure:**
 - Dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).
 - Add a base, for example, Triethylamine (TEA) (1.2 eq), to the solution.
 - Cool the mixture to 0 °C in an ice bath.

- Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup and purify the crude product via column chromatography to yield the Boc-protected intermediate.

Step 2: Esterification of the Hydroxyl Group

- Rationale: With the amine protected, the hydroxyl group is the only remaining site for acylation. The Schotten-Baumann reaction conditions, using an acyl chloride like benzoyl chloride in the presence of a base, are highly effective for this transformation. Pyridine can serve as both the base and a nucleophilic catalyst.
- Procedure:
 - Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM or pyridine.
 - Cool the solution to 0 °C.
 - Slowly add benzoyl chloride (1.1 eq) dropwise. If not using pyridine as the solvent, add pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst.
 - Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
 - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the residue by column chromatography to obtain the fully protected ester.

Step 3: Deprotection of the Amino Group

- Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under strong acidic conditions, which readily cleave the acid-labile carbamate without affecting the newly formed ester bond.
- Procedure:
 - Dissolve the protected ester from Step 2 in DCM.
 - Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.
 - Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
 - Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
 - Neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free base product into an organic solvent.
 - Dry, concentrate, and purify as necessary to yield the final product, 2-Amino-1-phenylethyl benzoate.

Physicochemical and Spectroscopic Characterization

While a comprehensive experimental dataset for this specific molecule is not publicly available, its properties can be predicted based on its structure. These predictions are vital for guiding purification and characterization efforts.

Predicted Physicochemical Properties

Property	Predicted Value	Notes
pKa	7.26 ± 0.10	Predicted for the protonated amine, indicating it will be protonated at physiological pH. [1]
XLogP3-AA	2.4	Suggests moderate lipophilicity and potential for good membrane permeability. [1]
Topological Polar Surface Area	52.3 Å ²	This value is within the range typically associated with good oral bioavailability in drug candidates. [1]
Rotatable Bond Count	5	Provides conformational flexibility, which can be important for binding to biological targets. [1]

Expected Spectroscopic Signatures

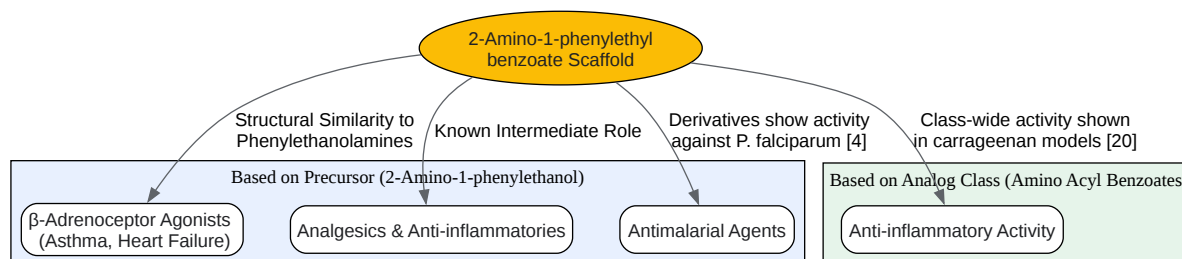
An integral part of validating the synthesis is a thorough spectroscopic analysis. The following table outlines the expected signals.

Technique	Expected Characteristics
^1H NMR	~8.0-7.3 ppm: Multiplets corresponding to the 10 aromatic protons on the benzoate and phenyl rings. ~6.0 ppm: A doublet of doublets for the methine proton (-CH-O-), coupled to the adjacent methylene protons. ~3.0-3.2 ppm: A multiplet for the methylene protons (-CH ₂ -NH ₂). ~2.0 ppm: A broad singlet for the amine protons (-NH ₂), which is exchangeable with D ₂ O.
^{13}C NMR	~166 ppm: Carbonyl carbon of the ester. ~128-140 ppm: Aromatic carbons. ~75 ppm: Methine carbon (-CH-O-). ~45 ppm: Methylene carbon (-CH ₂ -NH ₂).
FT-IR (cm ⁻¹)	~3300-3400: N-H stretching of the primary amine. ~3030: Aromatic C-H stretching. ~1720: Strong C=O stretching of the benzoate ester. ~1270 & 1100: C-O stretching of the ester.
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+ = 242.12 \text{ m/z}$

Potential Applications in Drug Development and Research

While specific biological activities for 2-Amino-1-phenylethyl benzoate have not been reported, its structural components suggest several promising avenues for research. The core scaffold, 2-amino-1-phenylethanol, is a known building block for various pharmaceuticals.[\[1\]](#)

Rationale for Investigation



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Caption: Rationale for potential therapeutic applications.

- **Adrenergic System Modulation:** The phenylethanolamine core is central to many β -adrenoceptor agonists.[4] The specific stereochemistry at the benzylic alcohol position is critical for receptor affinity and functional activity.[4] As such, this compound is a candidate for synthesis and screening programs targeting G protein-coupled receptors (GPCRs).
- **Anti-inflammatory and Analgesic Agents:** The precursor is a known building block for analgesics and anti-inflammatory drugs.[1] Furthermore, studies on other amino acyl benzoates have demonstrated potent anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs like phenylbutazone.[5]
- **Antimalarial Activity:** Derivatives of 2-Amino-1-phenylethanol have been shown to possess activity against *Plasmodium falciparum*, making this scaffold a point of interest for developing new antimalarial agents.[6]

Hazard and Safety Information

The toxicological properties of 2-Amino-1-phenylethyl benzoate have not been thoroughly investigated. Therefore, it must be handled with the appropriate precautions for a novel research chemical. Safety data from structurally related compounds, such as phenethyl benzoate, suggest that it may be an irritant.[7][8]

- General Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a framework for the synthesis, characterization, and rational investigation of 2-Amino-1-phenylethyl benzoate, grounding its potential in the established properties of its constituent parts and related chemical classes.

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